molecular formula C25H26F6N2O2 B13443310 Rolapitant (1S,2S,3S)-Isomer

Rolapitant (1S,2S,3S)-Isomer

Cat. No.: B13443310
M. Wt: 500.5 g/mol
InChI Key: FIVSJYGQAIEMOC-PBNUPURSSA-N
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Description

Rolapitant (1S,2S,3S)-Isomer is a selective neurokinin-1 (NK1) receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound works by blocking the action of substance P, a neuropeptide associated with vomiting reflexes, at the NK1 receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rolapitant (1S,2S,3S)-Isomer involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a chiral intermediate, which is then subjected to various chemical transformations such as hydrogenation, cyclization, and functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Rolapitant (1S,2S,3S)-Isomer undergoes several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of nitro groups can produce amines.

Scientific Research Applications

Rolapitant (1S,2S,3S)-Isomer has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study NK1 receptor antagonism and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating neuropeptide activity and its potential therapeutic applications in neurological disorders.

    Medicine: Primarily used in the prevention of CINV, with ongoing research into its efficacy in other conditions such as postoperative nausea and vomiting.

    Industry: Employed in the development of new antiemetic drugs and as a reference standard in quality control processes.

Mechanism of Action

Rolapitant (1S,2S,3S)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the activation of the vomiting reflex, making it effective in preventing nausea and vomiting associated with chemotherapy. The molecular targets involved include the NK1 receptor and associated signaling pathways that mediate the emetic response.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another NK1 receptor antagonist used for CINV.

    Fosaprepitant: A prodrug of aprepitant with similar applications.

    Netupitant: Combined with palonosetron for enhanced antiemetic effects.

Uniqueness

Rolapitant (1S,2S,3S)-Isomer is unique due to its longer half-life compared to other NK1 receptor antagonists, allowing for less frequent dosing. This makes it particularly advantageous for patients undergoing prolonged chemotherapy regimens.

Properties

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

IUPAC Name

(5S,8S)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m0/s1

InChI Key

FIVSJYGQAIEMOC-PBNUPURSSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Origin of Product

United States

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